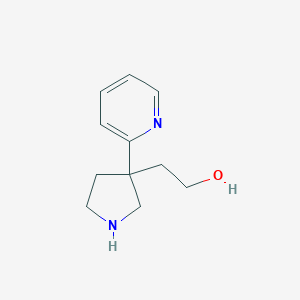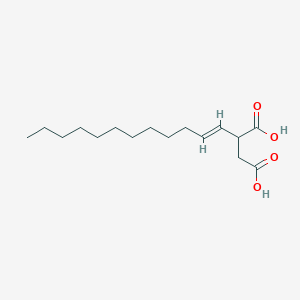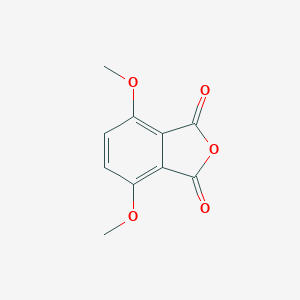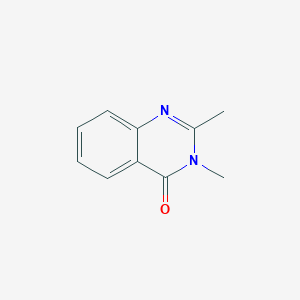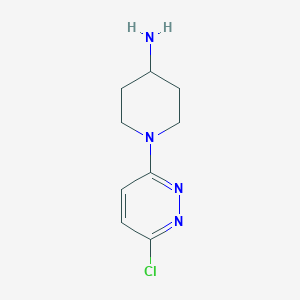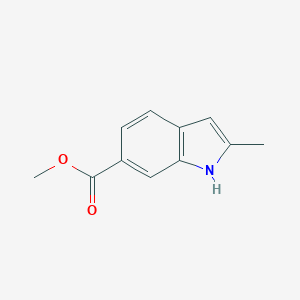
Methyl 2-methyl-1H-indole-6-carboxylate
Descripción general
Descripción
“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .Aplicaciones Científicas De Investigación
Synthesis and Conformational Studies
Research on Methyl 2-methyl-1H-indole-6-carboxylate primarily focuses on its utility in synthesizing novel derivatives and studying their conformational behaviors, which are vital for pharmaceutical and chemical applications. Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues, including methyl 2-methyl-1H-indole-6-carboxylate derivatives, for use in peptide/peptoid conformation elucidation. These derivatives were designed to limit the conformational flexibility of the side chain, which is crucial for understanding peptide structure and function (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthetic Applications
The compound has been used as a precursor in various synthetic reactions. Rogness & Larock (2009) demonstrated its application in the synthesis of a novel indole-indolone ring system via a high-yielding annulation of arynes, showcasing the compound's versatility in generating complex molecules under mild conditions (Rogness & Larock, 2009). Another innovative approach by Akbari & Faryabi (2023) involved synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, highlighting the efficiency of using methyl 2-methyl-1H-indole-6-carboxylate in synthesizing indole derivatives with good to excellent yields (Akbari & Faryabi, 2023).
Biological and Pharmaceutical Applications
In the pharmaceutical domain, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and investigated their anti-cancer activity. These compounds, analogs of 3,3′-diindolylmethane, showed potential as antitumor agents against melanoma, renal, and breast cancer cell lines, underlining the therapeutic relevance of methyl 2-methyl-1H-indole-6-carboxylate derivatives (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Environmental Sensing Applications
Additionally, Liu et al. (2020) explored the use of methyl indole-4-carboxylate, a derivative, as a fluorescent and infrared probe for sensing local environments, particularly in protein structure and hydration studies. This research indicates the potential of methyl 2-methyl-1H-indole-6-carboxylate derivatives in environmental sensing, contributing to our understanding of molecular interactions in biological systems (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).
Safety and Hazards
Direcciones Futuras
Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .
Mecanismo De Acción
Target of Action
Methyl 2-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways. For example, they are involved in the inhibition of β-amyloid production, a key factor in Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .
Pharmacokinetics
It has been found that some indole derivatives can cross the blood-brain barrier, which suggests that they may have good bioavailability .
Result of Action
The molecular and cellular effects of Methyl 2-methyl-1H-indole-6-carboxylate’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, they have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Propiedades
IUPAC Name |
methyl 2-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBSRRTTLVBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1H-indole-6-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
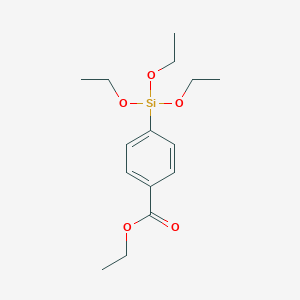
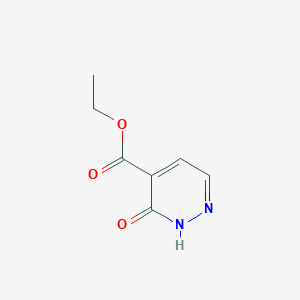

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
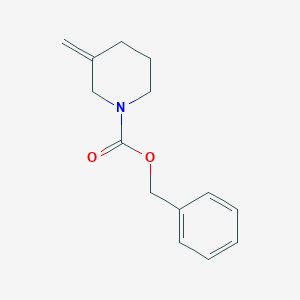
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
